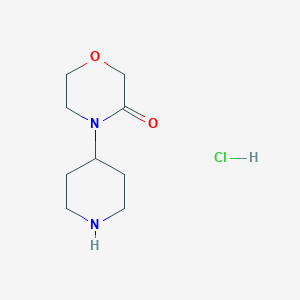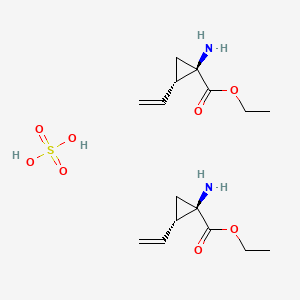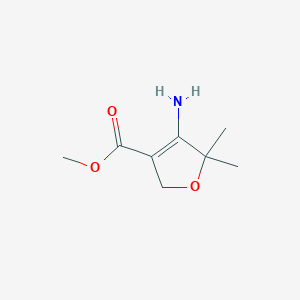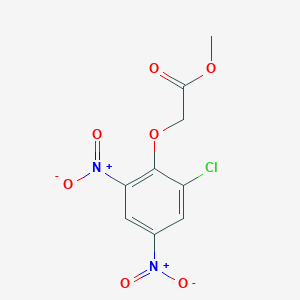
Methyl (2-chloro-4,6-dinitrophenoxy)acetate
Vue d'ensemble
Description
Methyl (2-chloro-4,6-dinitrophenoxy)acetate, also known as CDMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CDMA is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Derivatization of Herbicides Studies have shown the derivatization of various phenoxy acid herbicides aiming for their gas chromatographic determination. Methyl (2-chloro-4,6-dinitrophenoxy)acetate was involved in these processes, indicating its role in the analytical chemistry of herbicides. The derivatization processes were performed with different tetraalkyl ammonium and trimethyl sulfonium hydroxides, highlighting the compound's reactivity and significance in analytical methods (Rompa, Kremer, & Zygmunt, 2004).
Synthesis of Formazans from Mannich Base Research conducted by Sah et al. (2014) involved the synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. Esterification with 4-chloro-(2,6-dinitro phenoxy)-ethyl acetate was a crucial step in this process, suggesting the compound's importance in synthesizing formazans with potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).
Stereoselective Synthesis of Hydrazono- and Tosylhydrazono-Thiazolidine Derivatives Research into the synthesis of (Z)-methyl 2-[(Z)-3-substituted 2-[2-(2,4-dinitrophenyl)hydrazono]-4-oxothiazolidine-5-ylidene]acetates involved the compound . These synthesized compounds showed broad anticancer activity against various cancer cell lines, highlighting the compound's potential role in medicinal chemistry and cancer treatment (Hassan et al., 2020).
Synthesis of Isoquinolin-3-yl Derivatives The compound was also involved in the synthesis of isoquinolin-3-yl derivatives. The research by Mague et al. (2017) discussed the crystal structure and hydrogen bonding of such molecules, which is significant for understanding the structural and molecular properties of substances derived from methyl (2-chloro-4,6-dinitrophenoxy)acetate (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Propriétés
IUPAC Name |
methyl 2-(2-chloro-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDXAJLGWEAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-chloro-4,6-dinitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







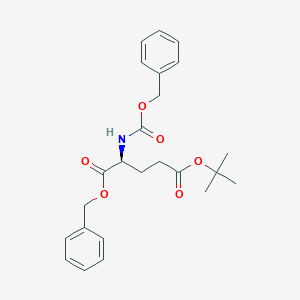
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)
